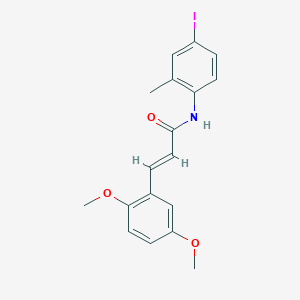
N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzamide is an organic compound that features a benzamide core substituted with a 4-fluorobenzyl group and two nitro groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzamide typically involves the following steps:
Nitration: The introduction of nitro groups into the benzene ring is achieved through nitration. This involves treating 4-methylbenzamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.
Fluorobenzylation: The nitrated intermediate is then subjected to a nucleophilic substitution reaction with 4-fluorobenzyl chloride in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for nitration and advanced purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Major Products
Reduction: The major product would be N-(4-aminobenzyl)-4-methyl-3,5-diaminobenzamide.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
科学的研究の応用
N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitro and fluorobenzyl groups on biological systems, including their interactions with proteins and nucleic acids.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro groups could participate in redox reactions, while the fluorobenzyl group might enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzamide: shares similarities with other benzamide derivatives, such as N-(4-fluorobenzyl)-4-methyl-3,5-dinitrobenzene and N-(4-fluorobenzyl)-4-methyl-3,5-dinitroaniline.
Uniqueness
This compound: is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both nitro and fluorobenzyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C15H12FN3O5 |
|---|---|
分子量 |
333.27 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-4-methyl-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H12FN3O5/c1-9-13(18(21)22)6-11(7-14(9)19(23)24)15(20)17-8-10-2-4-12(16)5-3-10/h2-7H,8H2,1H3,(H,17,20) |
InChIキー |
HFYIVXOWTDYRCG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid](/img/structure/B11692155.png)
![N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide](/img/structure/B11692156.png)
![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692161.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B11692163.png)
![3-(2,5-Dimethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692171.png)
![2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11692179.png)
![2-(5-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11692186.png)

![N-[3-(morpholin-4-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B11692198.png)
![4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11692200.png)
![(5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11692212.png)
![N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11692219.png)


